molecular formula C9H18ClN3 B12232961 Ethyl[(1-isopropyl-1h-pyrazol-4-yl)methyl]amine

Ethyl[(1-isopropyl-1h-pyrazol-4-yl)methyl]amine

Cat. No.: B12232961
M. Wt: 203.71 g/mol
InChI Key: IUJAALQTPDWGDK-UHFFFAOYSA-N
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Description

Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and isopropyl groups. One common method is the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The subsequent alkylation reactions introduce the ethyl and isopropyl groups under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of metal catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Pyrazol-4-yl)ethanone
  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine
  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Uniqueness

Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isopropyl groups on the pyrazole ring enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-10-5-9-6-11-12(7-9)8(2)3;/h6-8,10H,4-5H2,1-3H3;1H

InChI Key

IUJAALQTPDWGDK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)C(C)C.Cl

Origin of Product

United States

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